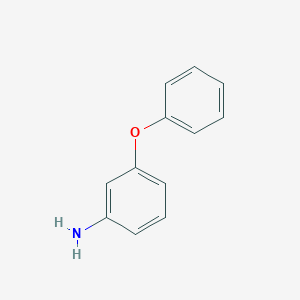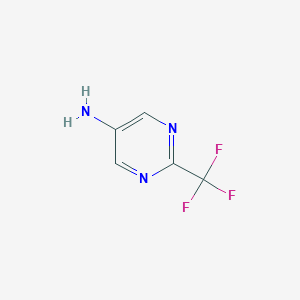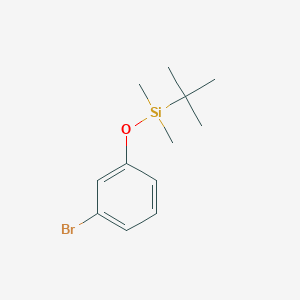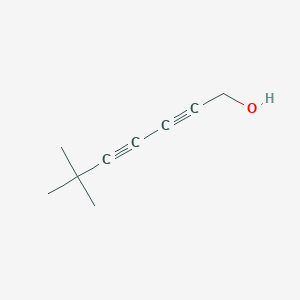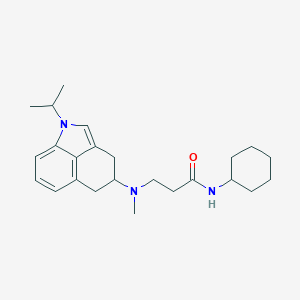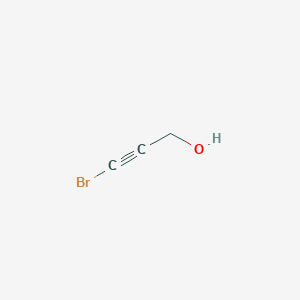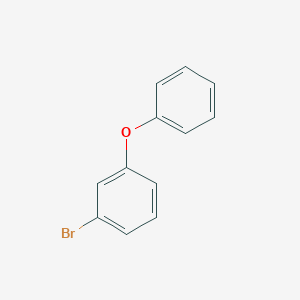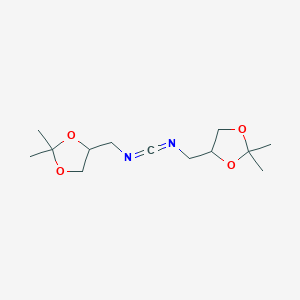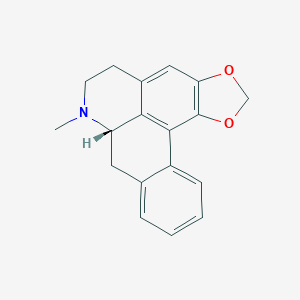
Aporeine
Übersicht
Beschreibung
It is a naturally occurring substance that can be extracted from the aerial parts of certain plants, such as Papaver rhoeas . Aporeine is known for its diverse biological activities and has been the subject of various scientific studies.
Wirkmechanismus
Target of Action
Aporheine, also known as Apomorphine, is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors . These receptors are primarily located in the caudate-putamen, a region of the brain responsible for locomotor control .
Mode of Action
The interaction of Aporheine with its targets results in the stimulation of D2 receptors in the caudate-putamen . This stimulation may be responsible for Aporheine’s action . The exact means by which the cellular effects of aporheine treat hypomobility of parkinson’s remain unknown .
Biochemical Pathways
The biochemical pathways affected by Aporheine are primarily related to dopamine signaling. By acting as a dopamine agonist, Aporheine can influence the dopaminergic pathways in the brain, particularly those involved in motor control .
Pharmacokinetics
Aporheine has a short duration of action and a wide therapeutic index . It is rapidly absorbed and distributed in the body, with the onset of a clinical response usually occurring within 7–10 minutes after subcutaneous injection and lasting for about 45–60 minutes . This makes intermittent subcutaneous injections of Aporheine a highly suitable rescue therapy for patients experiencing “on/off” fluctuations during chronic levodopa therapy .
Result of Action
The molecular and cellular effects of Aporheine’s action primarily involve the stimulation of dopaminergic receptors, which can lead to improvements in motor control in patients with Parkinson’s disease . It should be noted that aporheine can also cause side effects such as nausea, vomiting, daytime somnolence, hypotension, oral mucosal irritation, falls, hallucinations, and psychotic-like behavior .
Action Environment
The action, efficacy, and stability of Aporheine can be influenced by various environmental factors. For example, the inhibitory action of Aporheine in alkaline media is more complicated than its action at neutral and acidic pH . The sigmoid dependence of inhibition on Aporheine concentration is best interpreted as a result of the induction of the second binding site of the enzyme subunit for Aporheine after the binding of the first molecule of this ligand .
Biochemische Analyse
Biochemical Properties
Aporheine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit antiparasitic activity against Trypanosoma brucei, a parasite responsible for sleeping sickness . This activity is believed to be due to Aporheine’s ability to bind to DNA and act as an intercalating agent, in addition to inhibiting topoisomerase activity .
Cellular Effects
Aporheine influences cell function through its interactions with various cellular processes. It is a dopamine receptor agonist, targeting the D1 and D2 receptors . In rodents, administration of Aporheine has been demonstrated to activate gene expression, specifically in the nuclei of the hypothalamus, resulting in stereotypical behavior of erection and yawning .
Molecular Mechanism
At the molecular level, Aporheine exerts its effects through binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it binds to DNA and acts as an intercalating agent . It also inhibits topoisomerase activity, which is crucial for DNA replication and transcription .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aporeine can be synthesized through several methods. One common approach involves the extraction of the compound from natural sources, such as the aerial parts of Papaver rhoeas . The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Industrial production of aporheine may involve large-scale extraction and purification processes. High-speed counter-current chromatography (HSCCC) is one method used to purify aporheine from crude extracts . This technique allows for the efficient separation of aporheine and other alkaloids from plant materials.
Analyse Chemischer Reaktionen
Types of Reactions
Aporeine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving aporheine include oxidizing agents, reducing agents, and various catalysts. For example, the oxidation of aporheine can be achieved using reagents like potassium permanganate or hydrogen peroxide . Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride .
Major Products Formed
The major products formed from the reactions of aporheine depend on the specific reaction conditions and reagents used. For instance, oxidation of aporheine can lead to the formation of phenanthrene derivatives, which exhibit higher antioxidant activity compared to their aporheine precursors .
Wissenschaftliche Forschungsanwendungen
Aporeine has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Biology: This compound has been studied for its antioxidant properties and its ability to inhibit acetylcholinesterase activity. These properties make it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease.
Medicine: This compound has shown promise in the treatment of metabolic disorders, such as diabetes and obesity.
Vergleich Mit ähnlichen Verbindungen
Aporeine is structurally similar to other aporphine alkaloids, such as apomorphine, boldine, and glaucine . it exhibits unique properties that distinguish it from these compounds. For example, aporheine has higher antioxidant activity compared to its aporphine precursors . Additionally, aporheine’s ability to inhibit acetylcholinesterase activity makes it a valuable compound for the treatment of neurodegenerative diseases .
List of Similar Compounds
- Apomorphine
- Boldine
- Glaucine
- Seco-glaucine
- Seco-boldine
Eigenschaften
IUPAC Name |
(12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYWRARKVGOBK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=CC=C54)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2030-53-7 | |
| Record name | Aporeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APOREINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0X3XW6QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between Aporheine and glutamate dehydrogenase?
A1: Glutamate dehydrogenase (GDH) is an enzyme with crucial roles in nitrogen and glutamate metabolism. [] Studying the interaction of compounds like Aporheine with GDH provides valuable insights into potential mechanisms for modulating enzyme activity. This knowledge can be instrumental in developing novel therapeutic strategies for diseases where GDH dysregulation is implicated.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



